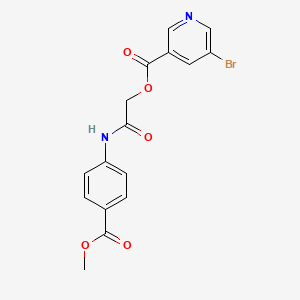

2-((4-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate

Description

2-((4-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate is a brominated nicotinic acid derivative featuring a methoxycarbonylphenyl group linked via an amide-oxoethyl ester bridge. This compound is structurally characterized by a 5-bromonicotinate core, which is esterified to a 2-oxoethyl moiety bearing a 4-(methoxycarbonyl)phenylamino substituent. The methoxycarbonyl group may influence solubility and metabolic stability, while the bromine atom likely enhances binding affinity through hydrophobic interactions .

Properties

IUPAC Name |

[2-(4-methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O5/c1-23-15(21)10-2-4-13(5-3-10)19-14(20)9-24-16(22)11-6-12(17)8-18-7-11/h2-8H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJPNLLZYFABNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves multiple steps. One common method starts with the preparation of 5-bromonicotinic acid, which is then esterified to form methyl 5-bromonicotinate . This intermediate is then reacted with 4-(methoxycarbonyl)aniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like diethyl ether and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the bromine atom to a less reactive form.

Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the bromine atom .

Scientific Research Applications

2-((4-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl-2-amino-4-carboxy-6-(4-bromophenyl)nicotinate

- Structure: Contains a 4-bromophenyl-substituted nicotinate core with ethyl ester and amino-carboxy groups.

- Synthesis: Prepared via condensation of 3-(4-bromobenzoyl)acrylic acid with ethyl cyanoacetate in the presence of ammonium acetate, yielding 54% at 115°C .

- Properties: Molecular weight 365 g/mol, melting point 115°C.

- Key Difference: Lacks the methoxycarbonylphenylamino-oxoethyl chain of the target compound, which may reduce metabolic lability compared to the target’s ester-amide linkage .

[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate

- Structure: Features a 4-bromophenylacetate ester linked to a 2-oxoethyl group with a 2-methoxyphenylmethylamino substituent.

- Properties: Molecular weight 391.04 g/mol; CAS numbers include 727714-48-9 and 380179-44-2. Synonyms (e.g., CHEMBL1883773) suggest use in drug discovery pipelines .

Methyl2-amino-5-bromonicotinate

- Structure: A simpler bromonicotinate ester with a methyl group and amino substitution.

- Properties : Methyl ester group may confer higher lipophilicity than the target’s methoxycarbonylphenyl chain, influencing membrane permeability .

- Key Difference : Absence of the oxoethylamide bridge limits its capacity for hydrogen bonding compared to the target compound .

DX-CA-[S2200] (2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid)

- Structure: Contains a methoxy-methylamino-oxoethyl benzoic acid moiety.

- Relevance : Shared methoxy and amide groups highlight comparative metabolic pathways. The benzoic acid group may enhance renal excretion relative to the target’s ester .

Discussion of Structural and Functional Implications

- Ester vs. Amide Linkages: The oxoethylamide bridge in the target compound may increase susceptibility to enzymatic hydrolysis compared to simpler esters (e.g., Methyl2-amino-5-bromonicotinate), impacting bioavailability .

- Methoxycarbonyl Group: This substituent likely enhances solubility in polar solvents relative to non-functionalized aryl groups, as seen in [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate .

Biological Activity

The compound 2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate is a derivative of nicotinic acid, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H16BrN3O3

- Molecular Weight : 384.22 g/mol

- IUPAC Name : this compound

The compound features a brominated nicotinic acid moiety linked to a methoxycarbonyl phenyl group through an amine bond, which is significant for its biological interactions.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit urease activity, which is crucial for certain bacterial infections.

- Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially modulating serotonin pathways. This interaction could lead to effects on mood and behavior.

- Antioxidant Properties : Some derivatives of similar structures have demonstrated antioxidant capabilities, suggesting that this compound might also contribute to reducing oxidative stress in cells.

Pharmacological Effects

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : There is evidence that the compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Urease IC50 = 10.1 μM | |

| Antimicrobial | Effective against E. coli | |

| Anti-inflammatory | Reduced TNF-alpha levels | |

| Antioxidant | Scavenging DPPH radicals |

Case Studies

- Urease Inhibition Study

- Antimicrobial Efficacy

- Inflammation Model

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.